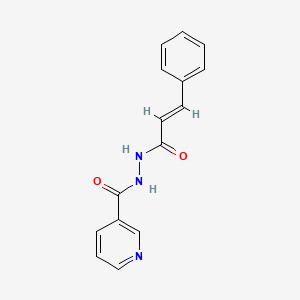
1-ethyl-2-methyl-5-(1-pyrrolidinylsulfonyl)-1H-benzimidazole
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-ethyl-2-methyl-5-(1-pyrrolidinylsulfonyl)-1H-benzimidazole, also known as E3810, is a chemical compound that has gained attention in the scientific community due to its potential applications in cancer treatment.
作用機序
1-ethyl-2-methyl-5-(1-pyrrolidinylsulfonyl)-1H-benzimidazole is a small molecule inhibitor of VEGFR2 that binds to the kinase domain of the protein, preventing its activation and downstream signaling. This results in the inhibition of angiogenesis, which is the process by which new blood vessels are formed. Without a sufficient blood supply, tumors are unable to grow and spread.
Biochemical and Physiological Effects:
1-ethyl-2-methyl-5-(1-pyrrolidinylsulfonyl)-1H-benzimidazole has been shown to have a potent inhibitory effect on VEGFR2, with an IC50 value of 4.8 nM. It has also been shown to inhibit the activity of other related proteins, such as VEGFR1 and VEGFR3, albeit to a lesser extent. In addition to its anti-angiogenic effects, 1-ethyl-2-methyl-5-(1-pyrrolidinylsulfonyl)-1H-benzimidazole has been shown to have anti-tumor activity in various preclinical models, including breast, lung, and colon cancer.
実験室実験の利点と制限
One of the main advantages of 1-ethyl-2-methyl-5-(1-pyrrolidinylsulfonyl)-1H-benzimidazole as a research tool is its specificity for VEGFR2, which allows for the selective inhibition of angiogenesis without affecting other cellular processes. However, its potency and selectivity can also be a limitation, as it may not accurately reflect the complexity of the tumor microenvironment in vivo. Additionally, the high cost of 1-ethyl-2-methyl-5-(1-pyrrolidinylsulfonyl)-1H-benzimidazole may limit its accessibility for some researchers.
将来の方向性
There are several potential directions for future research on 1-ethyl-2-methyl-5-(1-pyrrolidinylsulfonyl)-1H-benzimidazole. One area of interest is the development of combination therapies that target multiple pathways involved in tumor growth and angiogenesis. Another area of focus is the identification of biomarkers that can predict response to 1-ethyl-2-methyl-5-(1-pyrrolidinylsulfonyl)-1H-benzimidazole treatment, which could help to personalize cancer therapy. Finally, further studies are needed to investigate the safety and efficacy of 1-ethyl-2-methyl-5-(1-pyrrolidinylsulfonyl)-1H-benzimidazole in clinical trials, with the ultimate goal of developing a new cancer treatment option for patients.
合成法
1-ethyl-2-methyl-5-(1-pyrrolidinylsulfonyl)-1H-benzimidazole can be synthesized through a multi-step process starting with the reaction of 2-methyl-1H-benzimidazole with ethyl chloroformate to form the corresponding ethyl carbamate. This intermediate is then reacted with pyrrolidine and sodium hydride to form the desired compound. The final step involves the addition of sulfonyl chloride to the mixture to form 1-ethyl-2-methyl-5-(1-pyrrolidinylsulfonyl)-1H-benzimidazole.
科学的研究の応用
1-ethyl-2-methyl-5-(1-pyrrolidinylsulfonyl)-1H-benzimidazole has been extensively studied for its potential use in cancer treatment. It has been shown to inhibit the activity of a protein called vascular endothelial growth factor receptor 2 (VEGFR2), which is involved in the growth and spread of cancer cells. By inhibiting VEGFR2, 1-ethyl-2-methyl-5-(1-pyrrolidinylsulfonyl)-1H-benzimidazole can prevent the formation of new blood vessels that supply nutrients to tumors, thereby starving them of the resources they need to grow and survive.
特性
IUPAC Name |
1-ethyl-2-methyl-5-pyrrolidin-1-ylsulfonylbenzimidazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19N3O2S/c1-3-17-11(2)15-13-10-12(6-7-14(13)17)20(18,19)16-8-4-5-9-16/h6-7,10H,3-5,8-9H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FMTYFBXIEDKCBH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=NC2=C1C=CC(=C2)S(=O)(=O)N3CCCC3)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.39 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Cambridge id 5119856 | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-({[3-(3,5-dimethyl-1H-1,2,4-triazol-1-yl)propyl]amino}methyl)-5,8-dimethylquinolin-4-ol](/img/structure/B5683071.png)
![2-[3-(4-fluorophenyl)-6-oxo-1(6H)-pyridazinyl]-N-(2-furylmethyl)acetamide](/img/structure/B5683074.png)


![N-(4-ethylphenyl)-2-[(5-methyl-1,3,4-thiadiazol-2-yl)thio]acetamide](/img/structure/B5683084.png)
![2-benzyl-9-(tetrahydro-3-furanylcarbonyl)-2,9-diazaspiro[5.5]undecan-3-one](/img/structure/B5683086.png)
![N'-[1-(4-isopropylphenyl)ethylidene]-2-(2-naphthyloxy)acetohydrazide](/img/structure/B5683096.png)
![N'-[(2-iodobenzoyl)oxy]-4-pyridinecarboximidamide](/img/structure/B5683102.png)
![4-methyl-1-{[3-(tetrahydrofuran-3-yl)-1,2,4-oxadiazol-5-yl]methyl}quinolin-2(1H)-one](/img/structure/B5683111.png)
![N-[(2-phenoxy-3-pyridinyl)methyl]-2,3-dihydrothieno[3,4-b][1,4]dioxine-5-carboxamide](/img/structure/B5683115.png)
![2,3,6-trimethyl-N-[2-(1,3-thiazol-4-yl)ethyl]-4-quinolinecarboxamide](/img/structure/B5683122.png)

![4-(1-methyl-1H-imidazol-2-yl)-1-[(5-methyl-4-phenyl-3-thienyl)carbonyl]piperidine](/img/structure/B5683132.png)
![3-methyl-6-{5-[1-(4-piperidinyl)-2-pyrrolidinyl]-1,2,4-oxadiazol-3-yl}pyridazine dihydrochloride](/img/structure/B5683147.png)